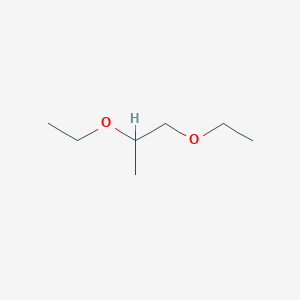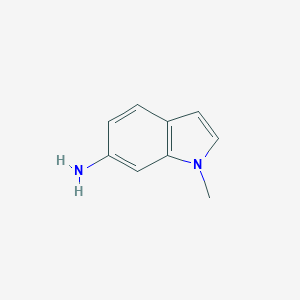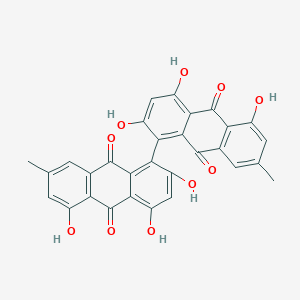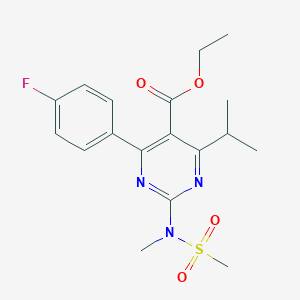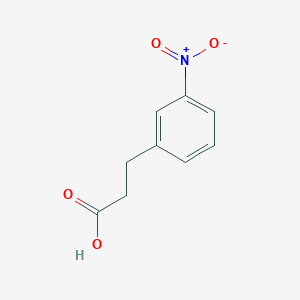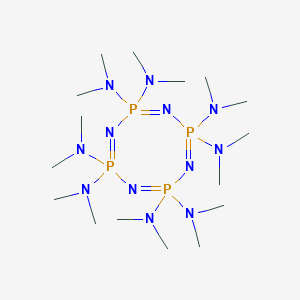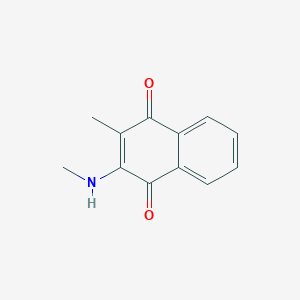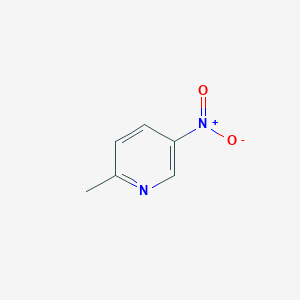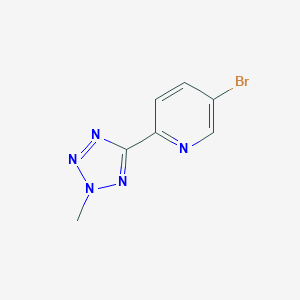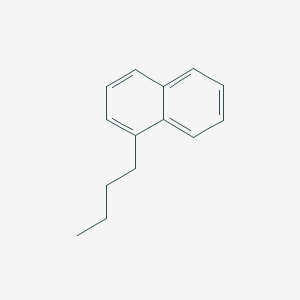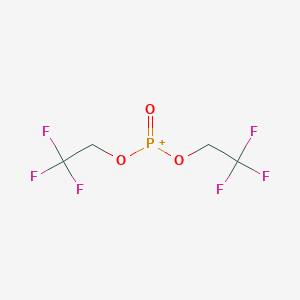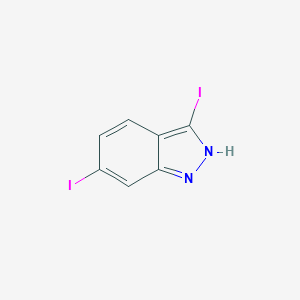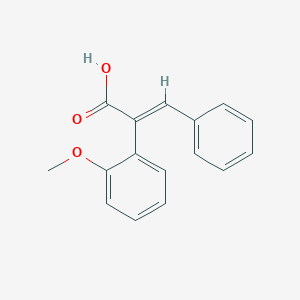![molecular formula C8H14FNO B155938 1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone CAS No. 136634-11-2](/img/structure/B155938.png)
1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone, commonly known as CFI-400945, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including pancreatic, breast, and ovarian cancer.
Wirkmechanismus
CFI-400945 inhibits CHK1 by binding to the ATP-binding site of the protein. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. The inhibition of CHK1 also sensitizes cancer cells to DNA-damaging agents such as radiation and chemotherapy.
Biochemische Und Physiologische Effekte
CFI-400945 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In preclinical studies, CFI-400945 has been shown to inhibit tumor growth in various types of cancer, including pancreatic, breast, and ovarian cancer. It has also been shown to enhance the efficacy of DNA-damaging agents in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CFI-400945 is its specificity for CHK1, which minimizes off-target effects and toxicity. However, the use of CFI-400945 in clinical trials is limited by its poor solubility and bioavailability. This can be overcome by using different formulations and delivery methods, such as nanoparticles and liposomes.
Zukünftige Richtungen
Further research is needed to optimize the formulation and delivery of CFI-400945 for clinical use. In addition, the combination of CFI-400945 with other DNA-damaging agents such as radiation and chemotherapy should be explored to enhance its therapeutic efficacy. The potential use of CFI-400945 in combination with immunotherapy should also be investigated. Finally, the identification of biomarkers that predict response to CFI-400945 will be critical for patient selection and personalized therapy.
Synthesemethoden
The synthesis of CFI-400945 involves a multistep process that starts with the reaction of 2,5-dimethylpyrrolidine with ethyl 2-fluoroacetoacetate. This is followed by a series of chemical reactions, including hydrolysis, reduction, and acylation, to yield the final product. The purity and yield of CFI-400945 can be improved by using different purification techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
CFI-400945 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the checkpoint kinase 1 (CHK1) pathway. CHK1 is a protein kinase that plays a critical role in DNA damage response and cell cycle regulation. Inhibition of CHK1 leads to cell cycle arrest and apoptosis, making it a promising target for cancer therapy.
Eigenschaften
CAS-Nummer |
136634-11-2 |
|---|---|
Produktname |
1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone |
Molekularformel |
C8H14FNO |
Molekulargewicht |
159.2 g/mol |
IUPAC-Name |
1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone |
InChI |
InChI=1S/C8H14FNO/c1-6-3-4-7(2)10(6)8(11)5-9/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
SXUIOIYEBFGOGA-RNFRBKRXSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H](N1C(=O)CF)C |
SMILES |
CC1CCC(N1C(=O)CF)C |
Kanonische SMILES |
CC1CCC(N1C(=O)CF)C |
Synonyme |
Pyrrolidine, 1-(fluoroacetyl)-2,5-dimethyl-, (2R-trans)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



